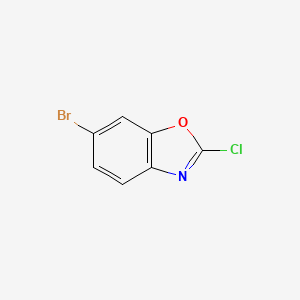

6-Bromo-2-chlorobenzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-chlorobenzoxazole is a useful research compound. Its molecular formula is C7H3BrClNO and its molecular weight is 232.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound may interact with a variety of biological targets, and its precise mode of action could be highly context-dependent .

Mode of Action

Benzoxazoles, in general, have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-2-chlorobenzoxazole are currently unknown. Benzoxazoles have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Action Environment

It’s worth noting that the storage temperature of this compound is recommended to be refrigerated, which suggests that temperature could potentially affect its stability .

Análisis Bioquímico

Molecular Mechanism

It’s hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 6-Bromo-2-chlorobenzoxazole vary with different dosages in animal models. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Actividad Biológica

6-Bromo-2-chlorobenzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C7H3BrClN\O

- Molecular Weight : 232.46 g/mol

- CAS Number : 1260643-15-9

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains.

- Anticancer Properties : Potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : May modulate inflammatory pathways.

- Antioxidant Activity : Capable of scavenging free radicals.

These activities are attributed to the compound's ability to interact with multiple biological targets, influencing various biochemical pathways.

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses suggest:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptors influencing cellular signaling pathways.

- Gene Expression Modulation : Changes in gene expression profiles may underlie its therapeutic effects.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The compound was shown to induce apoptosis in these cell lines, suggesting potential as an anticancer agent. The study highlighted that modifications to the benzoxazole structure could enhance its efficacy, indicating a direction for future drug development.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Future Research Directions

Despite the promising biological activities observed, further research is necessary to fully understand the pharmacokinetics and dynamics of this compound. Key areas for future investigation include:

- Dosage Effects : Determining the optimal dosage for therapeutic efficacy while minimizing toxicity.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.

- In Vivo Studies : Conducting animal model studies to assess therapeutic potential and safety profiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including 6-bromo-2-chlorobenzoxazole, in the development of anticancer agents. Benzoxazole compounds exhibit various biological activities, such as anti-cancer effects through mechanisms that may involve the inhibition of specific signaling pathways associated with tumor growth and metastasis. For instance, compounds derived from benzoxazole scaffolds have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models, particularly against breast and colorectal cancer cell lines .

Inhibition of CSF-1R Signaling

Research has indicated that benzoxazole derivatives can inhibit Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling, which plays a crucial role in tumor microenvironment modulation and immune evasion. The application of this compound in this context suggests its potential as a therapeutic agent for cancers that exploit CSF-1R signaling for growth and survival .

Synthetic Methodologies

Synthesis of Benzoxazole Derivatives

The synthesis of this compound can be achieved through several methodologies. Recent advancements include the use of novel catalysts and reaction conditions that enhance yield and efficiency. For example, magnetic solid acid nanocatalysts have been employed to facilitate the synthesis of benzoxazoles from 2-aminophenol and aldehydes, achieving yields of up to 89% under mild conditions .

Functionalization Strategies

Functionalization of the benzoxazole ring allows for the introduction of various substituents that can modulate biological activity. The introduction of halogen atoms like bromine and chlorine can significantly affect the compound's lipophilicity and binding affinity to biological targets, making it a versatile scaffold for drug design .

Biological Activities

Antimicrobial Properties

Benzoxazole derivatives, including this compound, have been investigated for their antimicrobial properties. Studies show that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Antioxidant Activity

The antioxidant potential of benzoxazole derivatives has also been explored, with findings suggesting that these compounds can scavenge free radicals effectively. This property is particularly relevant in the context of oxidative stress-related diseases, where antioxidants play a protective role .

Data Table: Summary of Key Findings

Propiedades

IUPAC Name |

6-bromo-2-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBDKNYVNBZWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.